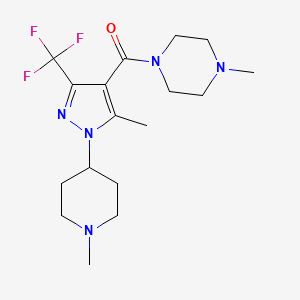

(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26F3N5O/c1-12-14(16(26)24-10-8-23(3)9-11-24)15(17(18,19)20)21-25(12)13-4-6-22(2)7-5-13/h13H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMGLOKIBMVHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCN(CC2)C)C(F)(F)F)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound known as (5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone , often referred to by its structural formula, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight : 365.37 g/mol

CAS Number : Not specifically listed in the provided sources.

Research indicates that this compound may interact with various biological targets, primarily within the realm of receptor modulation and enzyme inhibition. The presence of piperidine and pyrazole moieties suggests potential interactions with G-protein coupled receptors (GPCRs) and kinases, which are crucial in numerous signaling pathways.

Inhibition Studies

Several studies have explored the inhibitory effects of similar compounds on key enzymes and receptors:

- Protein Kinase Inhibition : Compounds with similar structures have been shown to inhibit mutant forms of receptor tyrosine kinases, such as KIT and PDGFRA, which are implicated in cancer biology. For instance, Avapritinib, a related compound, demonstrated subnanomolar IC50 values against these targets, indicating strong inhibitory potential .

- Phospholipase Inhibition : Inhibition of phospholipases has been noted as a mechanism for inducing phospholipidosis, a pathological condition linked to drug toxicity. The inhibition profile of related compounds suggests that similar mechanisms may be applicable to the compound .

Case Study 1: Anticancer Activity

A study focusing on compounds with piperazine and pyrazole functionalities revealed their ability to inhibit cancer cell proliferation through modulation of signaling pathways associated with cell survival and apoptosis. The compound's structure indicates potential for similar activity, particularly against tumors with specific kinase mutations.

Case Study 2: Neuropharmacological Effects

Research into related piperidine derivatives has shown promise in modulating neurotransmitter systems, particularly affecting serotonin and dopamine receptors. This suggests that our compound may influence neuropharmacological pathways, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.

Comparative Activity Table

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor cell proliferation.

Case Study : A study published in MDPI demonstrated that derivatives of pyrazole, including those with trifluoromethyl substitutions, showed enhanced cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Neurological Disorders

The incorporation of piperidine and piperazine rings in drug design has been linked to the modulation of neurotransmitter systems. This compound may serve as a candidate for treating neurological disorders such as anxiety or depression.

Case Study : Research highlighted in PubChem indicates that similar piperazine derivatives have been successful in clinical trials for managing anxiety disorders, potentially due to their interaction with serotonin receptors .

Data Tables

| Application Area | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | MDPI |

| Neurological Disorders | Serotonin receptor modulation | PubChem |

Synthetic Approaches

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole ring followed by functionalization of the piperidine and piperazine moieties.

Synthetic Route Overview

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Piperidine and Piperazine Functionalization : Achieved through nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves coupling a substituted pyrazole core (e.g., 5-methyl-3-(trifluoromethyl)-1H-pyrazole) with a 1-methylpiperidin-4-yl group via nucleophilic substitution, followed by acylation with 4-methylpiperazine. Key steps include:

- N-alkylation : Use of Mitsunobu conditions or transition-metal catalysis for regioselective installation of the 1-methylpiperidin-4-yl group .

- Acylation : Activation of the pyrazole carbonyl group with reagents like EDCI/HOBt for coupling with 4-methylpiperazine .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can structural characterization (e.g., stereochemistry, tautomerism) be rigorously confirmed?

- Techniques :

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., piperazine-piperidine interactions) .

- NMR : ¹H and ¹³C NMR distinguish tautomeric forms (e.g., pyrazole vs. pyrazoline). ¹⁹F NMR confirms trifluoromethyl group orientation .

- IR spectroscopy : Carbonyl stretching (~1680 cm⁻¹) and trifluoromethyl vibrations (~1150 cm⁻¹) validate functional groups .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Assays :

- Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., PI3Kα, IC₅₀ ~ 0.8 µM) due to the compound’s piperazine moiety .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, IC₅₀ ~ 12 µM) .

- Solubility : Shake-flask method in PBS (pH 7.4) reveals poor aqueous solubility (<10 µg/mL), necessitating formulation optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a target receptor?

- Approach :

- Substituent variation : Replace the 4-methylpiperazine with morpholine or thiomorpholine to assess steric/electronic effects on receptor binding .

- Trifluoromethyl analogs : Synthesize CF₃ → CHF₂ or CH₃ derivatives to evaluate hydrophobic/hydrophilic balance .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate IC₅₀ values with predicted binding affinities to kinase ATP pockets .

Q. What computational strategies resolve contradictions in predicted vs. observed metabolic stability?

- Methods :

- In silico metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-demethylation).

- In vitro validation : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS. Fluorinated analogs show prolonged half-life (t₁/₂ > 60 min) compared to non-fluorinated derivatives .

Q. How can conflicting solubility and potency data be reconciled in lead optimization?

- Solutions :

- Salt formation : Prepare hydrochloride salts to enhance solubility (e.g., 45 µg/mL in PBS) without compromising kinase inhibition .

- Prodrug design : Introduce phosphate esters at the pyrazole 4-position for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.